2-(p-Chlorophenyl)-N,N'-dipropyl-2-ethoxyacetamidine
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Overview
Description
2-(4-Chlorophenyl)-N1,N2-dipropyl-2-ethoxyacetamidine is an organic compound that belongs to the class of amidines Amidines are characterized by the presence of a functional group with the general structure R-C(=NR’)-NR2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N1,N2-dipropyl-2-ethoxyacetamidine typically involves the reaction of 4-chlorobenzonitrile with dipropylamine and ethoxyacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general steps are as follows:
Formation of the intermediate: 4-chlorobenzonitrile reacts with dipropylamine in the presence of a base such as sodium hydride to form the corresponding amidine intermediate.
Acylation: The intermediate is then acylated with ethoxyacetyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Chlorophenyl)-N1,N2-dipropyl-2-ethoxyacetamidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-N1,N2-dipropyl-2-ethoxyacetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-N1,N2-dipropyl-2-ethoxyacetamidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with specific receptors in the body.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-N1,N2-dipropyl-2-ethoxyacetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-N1,N2-dimethyl-2-ethoxyacetamidine
- 2-(4-Chlorophenyl)-N1,N2-diethyl-2-ethoxyacetamidine
Uniqueness
2-(4-Chlorophenyl)-N1,N2-dipropyl-2-ethoxyacetamidine is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. The presence of the propyl groups and the ethoxyacetamidine moiety provides distinct steric and electronic properties compared to its analogs, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
64058-99-7 |
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Molecular Formula |
C16H25ClN2O |
Molecular Weight |
296.83 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-ethoxy-N,N'-dipropylethanimidamide |
InChI |
InChI=1S/C16H25ClN2O/c1-4-11-18-16(19-12-5-2)15(20-6-3)13-7-9-14(17)10-8-13/h7-10,15H,4-6,11-12H2,1-3H3,(H,18,19) |
InChI Key |
SLKRAJQUPTYRFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=NCCC)C(C1=CC=C(C=C1)Cl)OCC |
Origin of Product |
United States |
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